3-Chloro-4-cyclopropoxybenzonitrile
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Overview
Description
3-Chloro-4-cyclopropoxybenzonitrile is an organic compound with the molecular formula C10H8ClNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a cyclopropoxy group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropoxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclopropoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 3-chloro-4-cyclopropoxybenzylamine.
Oxidation: Formation of 3-chloro-4-cyclopropoxybenzoic acid.
Scientific Research Applications
3-Chloro-4-cyclopropoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclopropoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzonitrile: Lacks the cyclopropoxy group, making it less lipophilic.
4-Cyclopropoxybenzonitrile: Lacks the chlorine atom, affecting its reactivity.
3-Chloro-4-methoxybenzonitrile: Contains a methoxy group instead of a cyclopropoxy group, altering its chemical properties.
Uniqueness
3-Chloro-4-cyclopropoxybenzonitrile is unique due to the presence of both the chlorine and cyclopropoxy groups, which confer distinct reactivity and potential biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
3-chloro-4-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C10H8ClNO/c11-9-5-7(6-12)1-4-10(9)13-8-2-3-8/h1,4-5,8H,2-3H2 |
InChI Key |
WBABGUZNMOOOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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